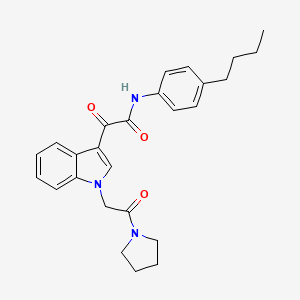

N-(4-butylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

This compound features a 2-oxoacetamide backbone linked to an indole moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and a 4-butylphenyl substituent. The pyrrolidin-1-yl group and 4-butylphenyl chain likely influence lipophilicity, solubility, and binding interactions .

Properties

IUPAC Name |

N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-2-3-8-19-11-13-20(14-12-19)27-26(32)25(31)22-17-29(23-10-5-4-9-21(22)23)18-24(30)28-15-6-7-16-28/h4-5,9-14,17H,2-3,6-8,15-16,18H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHSUOUYKVASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, identified by CAS number 872849-32-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O3 |

| Molecular Weight | 431.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cellular signaling.

Antibacterial Activity

Recent studies have indicated that derivatives similar to this compound exhibit antibacterial properties. For instance, compounds with structural similarities were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results showed varying degrees of activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related indole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that N-(4-butylphenyl)-2-oxo could similarly influence inflammatory pathways .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation tests. These studies indicate that such compounds can effectively reduce oxidative stress, which is linked to numerous chronic diseases .

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

- A study conducted on a series of indole derivatives found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The IC50 values for these derivatives ranged from 200 nM to 1.4 μM for different strains, indicating promising potential for clinical applications .

- Inflammatory Response Modulation :

- Oxidative Stress Reduction :

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with several analogs, differing primarily in substituents and functional groups. Key comparisons include:

Functional Group Analysis

- Pyrrolidin vs.

- Butylphenyl vs. Chlorophenyl/Trimethoxyphenyl : The 4-butylphenyl group enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., trimethoxyphenyl in ), which may improve tissue penetration but reduce aqueous solubility.

- Thioether vs. Oxo Linkage : The thioether in introduces sulfur, which may increase oxidative stability but reduce hydrogen-bonding capacity compared to the oxo group in the target compound.

Pharmacological Implications

- Kinase Inhibition : Analogs like roscovitine derivatives () and CDK5/p25 inhibitors suggest that indole-acetamide derivatives may target kinase domains. The butylphenyl group in the target compound could enhance hydrophobic interactions in ATP-binding pockets .

- Metabolic Stability : Methoxy groups in and fluorine in may slow hepatic metabolism compared to the target compound’s butyl chain, which could be prone to oxidation.

Q & A

Q. What are the key considerations for designing a multi-step synthesis of this compound?

-

Methodological Answer : Synthesis requires careful selection of coupling agents and protecting groups. For indole derivatives, condensation reactions using ethanol/piperidine at 0–5°C (as in Scheme 3 of ) are effective. Acetamide formation via nucleophilic substitution (e.g., acetyl chloride with Na₂CO₃ in CH₂Cl₂, as in ) ensures regioselectivity. Purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (ethyl acetate) is recommended for high yields (~58%) and purity (>95%) .

-

Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Ethanol, piperidine, 0–5°C | Indole activation | ~60% |

| 2 | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | Acetamide coupling | ~58% |

| 3 | Silica gel chromatography (MeOH/CH₂Cl₂) | Purification | >95% purity |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., indole protons at δ 7.16–7.69 ppm, acetamide carbonyl at δ 168.6 ppm) . X-ray crystallography (as in ) resolves stereochemistry and hydrogen bonding. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI/APCI(+): 347 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

- Methodological Answer : Discrepancies in NMR peaks may arise from tautomerism (e.g., keto-enol forms in pyrrolidinone moieties). Use variable-temperature NMR to stabilize conformers. Compare with computational models (DFT calculations) to predict chemical shifts. For crystallographic conflicts, refine data with Olex2 or SHELXL and validate via R-factor analysis (<5%) .

Q. What strategies optimize bioactivity studies for this compound?

-

Methodological Answer : Screen against target receptors (e.g., serotonin or kinase pathways) using radioligand binding assays (IC₅₀ values) or cell-based viability assays (MTT protocol). For SAR analysis, modify the butylphenyl or pyrrolidinone groups (see ’s bromophenyl-oxadiazole analogs) and compare IC₅₀ trends .

-

SAR Example :

| Modification | Bioactivity (IC₅₀) |

|---|---|

| 4-Bromophenyl | 12 nM |

| 4-Methoxyphenyl | 85 nM |

Q. How can solvent effects impact reaction yields in large-scale synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause side reactions. ’s CH₂Cl₂ minimizes byproducts. For scalability, use flow chemistry with controlled temperature (25–40°C) and Dean-Stark traps to remove water. Monitor via in-situ FTIR to track carbonyl intermediates .

Data Analysis & Validation

Q. What statistical methods validate reproducibility in synthetic protocols?

- Methodological Answer : Apply ANOVA to compare batch yields (n ≥ 3). Use HPLC-PDA (≥95% purity threshold) and Karl Fischer titration (water content <0.1%) for quality control. Report uncertainties (e.g., ±2% for NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.